REACTION_CXSMILES
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[NH2:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[N+:10]([O-])=O)[C:5]#[N:6].[H][H]>C(O)C.[Pd]>[NH2:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[NH2:10])[C:5]#[N:6]
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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NC=1C=C(C#N)C=CC1[N+](=O)[O-]
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Name
|
|
Quantity
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250 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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|
Quantity
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1 g
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Type
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catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
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1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture was then filtered through a pad of celite
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Type
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CONCENTRATION
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Details
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the filtrate concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C#N)C=CC1N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.4 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 203.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |